

An In-depth Technical Guide to Disulfoton Sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disulfoton sulfone*

Cat. No.: *B150065*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton sulfone is a key metabolite of the organophosphate insecticide Disulfoton. Its significance in toxicological and environmental studies stems from its potent activity as a cholinesterase inhibitor, often exceeding that of the parent compound. This technical guide provides a comprehensive overview of **Disulfoton sulfone**, focusing on its chemical identity, toxicological properties, metabolic pathways, and analytical methodologies. The information is curated to support researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Chemical Identity and Synonyms

Disulfoton sulfone is systematically known as O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate. For clarity and comprehensive database searching, a list of its common synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for **Disulfoton Sulfone**

Type	Identifier
IUPAC Name	O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate
CAS Number	2497-06-5
Other Names	Disyston sulfone, Phosphorodithioic acid, O,O-diethyl S-[2-(ethylsulfonyl)ethyl] ester

Physicochemical Properties

A summary of the key physicochemical properties of **Disulfoton sulfone** is presented in Table 2. These properties are crucial for understanding its environmental fate, transport, and analytical behavior.

Table 2: Physicochemical Properties of **Disulfoton Sulfone**

Property	Value
Molecular Formula	C ₈ H ₁₉ O ₄ PS ₃
Molecular Weight	306.4 g/mol
Appearance	Colorless to yellow, oily liquid
Solubility	Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol

Toxicology and Biological Activity

The primary mechanism of toxicity for **Disulfoton sulfone** is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent adverse effects.

Acute Toxicity

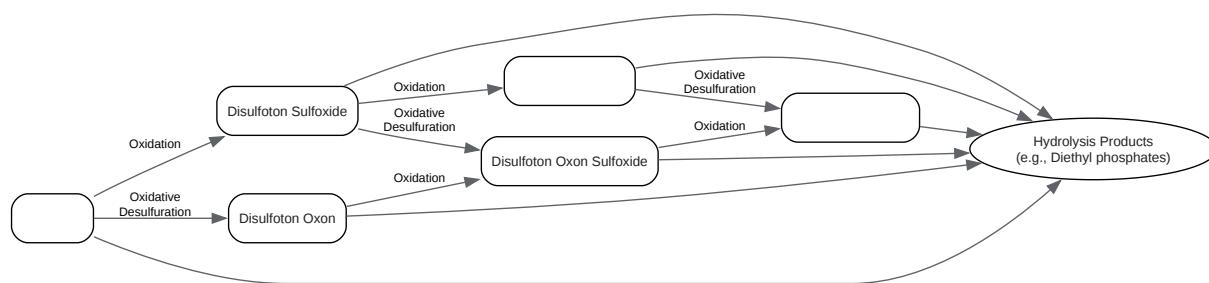
Toxicological studies have demonstrated that the metabolites of Disulfoton, including **Disulfoton sulfone**, are more potent inhibitors of acetylcholinesterase and exhibit greater acute toxicity than the parent compound.[1] The acute toxicity of **Disulfoton sulfone** in rats is summarized in Table 3.

Table 3: Acute Oral Toxicity of **Disulfoton Sulfone** and Related Compounds in Rats

Compound	Sex	LD50 (mg/kg)
Disulfoton Sulfone	Female	1.24
Male	>1.24	
Disulfoton	Female	2.0
Male	>2.0	
Disulfoton Sulfoxide	Female	1.7
Male	>1.7	
Demeton-S-sulfone	Female	1.10
Male	>1.10	

Source: Crawford & Anderson, 1974a[1]

Cholinesterase Inhibition


While it is widely reported that Disulfoton's metabolites are more potent cholinesterase inhibitors, specific IC50 values for **Disulfoton sulfone** are not readily available in the reviewed literature. However, studies on the parent compound, Disulfoton, show significant inhibition of brain acetylcholinesterase activity in animal models. For instance, in a study with songbirds, exposure to Disulfoton resulted in moderate to severe brain ChE depression, ranging from 32% to 72%. [2] In rats, a no-observed-adverse-effect level (NOAEL) for the inhibition of brain acetylcholinesterase activity was established at 1 ppm, equivalent to 0.06 mg/kg bw per day in a two-year study.[3]

Metabolism and Signaling Pathways

Disulfoton undergoes extensive metabolism in vivo, primarily through oxidation and hydrolysis. The metabolic activation of Disulfoton to its more toxic sulfoxide and sulfone derivatives is a critical step in its mechanism of action.

Metabolic Pathway of Disulfoton

The metabolic conversion of Disulfoton involves two main oxidative pathways: the oxidation of the thioether sulfur to form Disulfoton sulfoxide and subsequently **Disulfoton sulfone**, and the oxidative desulfuration of the thiono sulfur to produce the oxygen analogs (oxons).[4][5] These oxidative metabolites are more potent inhibitors of acetylcholinesterase.[1][4] Hydrolysis of the parent compound and its metabolites leads to the formation of less toxic, more water-soluble compounds that are excreted.[4]



[Click to download full resolution via product page](#)

Metabolic pathway of Disulfoton.

Acetylcholinesterase Inhibition Pathway

The primary signaling pathway affected by **Disulfoton sulfone** is the cholinergic synapse. By inhibiting acetylcholinesterase, **Disulfoton sulfone** prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of postsynaptic receptors.

[Click to download full resolution via product page](#)

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

Determination of Disulfoton and its Metabolites in Agricultural Products

This section details a reliable method for the simultaneous determination of Disulfoton and its metabolites, including **Disulfoton sulfone**, in various agricultural products using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).^[6]

6.1.1. Sample Preparation (Dispersive Solid Phase Extraction - d-SPE)

- Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. For certain matrices like wheat, coffee beans, and peanuts, presoak the sample in 5 mL of water.
- Add 10 mL of acetonitrile and vortex for 10 minutes.
- Add 4 g of NaCl and vortex for 30 seconds.
- Centrifuge the mixture for 5 minutes.
- Transfer 1.5 mL of the supernatant (acetonitrile extract) to a clean tube containing 50 mg of octadecylsilane bonded silica (C18), 50 mg of primary secondary amine (PSA), and 50 mg of aminopropyl (NH₂) adsorbents for cleanup.

- Vortex and centrifuge. The resulting supernatant is ready for UHPLC-MS/MS analysis.

6.1.2. Instrumental Analysis (UHPLC-MS/MS)

- Chromatographic Column: Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 µm).[6]
- Mobile Phase: Gradient elution with water and acetonitrile.
- Column Temperature: 40 °C.[6]
- Injection Volume: 2 µL.[6]
- Ionization Mode: Positive electrospray ionization (ESI+).[6]
- Detection Mode: Multiple reaction monitoring (MRM).[6]

6.1.3. Quantification

Quantitative analysis is performed using an external standard method with matrix-matched calibration curves to ensure accuracy.[6]

Conclusion

Disulfoton sulfone is a toxicologically significant metabolite of the insecticide Disulfoton. Its increased potency as a cholinesterase inhibitor highlights the importance of considering metabolic activation in risk assessment. The analytical methods detailed in this guide provide a robust framework for the detection and quantification of **Disulfoton sulfone** in various matrices. Further research to determine specific IC₅₀ values for **Disulfoton sulfone** against acetylcholinesterase from different species would provide a more complete toxicological profile. This guide serves as a valuable resource for professionals in toxicology, drug development, and environmental science, facilitating a deeper understanding of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 332. Disulfoton (WHO Pesticide Residues Series 5) [inchem.org]
- 2. jppres.com [jppres.com]
- 3. Synthesis and in vitro cholinesterase inhibitory potential of dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 826. Disulfoton (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]
- 5. Disulfoton - Wikipedia [en.wikipedia.org]
- 6. [Determination of disulfoton and its metabolites in agricultural products by dispersive soild phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Disulfoton Sulfone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150065#synonyms-for-disulfoton-sulfone\]](https://www.benchchem.com/product/b150065#synonyms-for-disulfoton-sulfone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com